4-Oxocyclohexanecarboxylic acid

Description

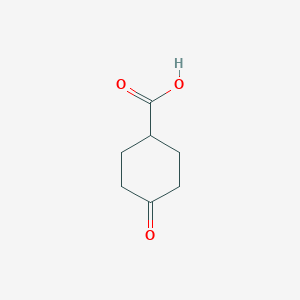

Structure

3D Structure

Properties

IUPAC Name |

4-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-6-3-1-5(2-4-6)7(9)10/h5H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLXUYGCLDGHJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236325 | |

| Record name | 4-Ketocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-61-3 | |

| Record name | 4-Oxocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ketocyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ketocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Oxocyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Structural Analysis of 4-Oxocyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxocyclohexanecarboxylic acid, a bifunctional organic molecule incorporating a ketone and a carboxylic acid moiety, serves as a versatile building block in synthetic organic chemistry. Its rigid cyclohexanone (B45756) framework and the presence of two reactive functional groups make it a valuable precursor in the synthesis of a wide array of chemical entities, including pharmaceuticals and complex natural products. This technical guide provides a comprehensive structural analysis of this compound, compiling key spectroscopic and crystallographic data to facilitate its application in research and development.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-oxocyclohexane-1-carboxylic acid | |

| Synonyms | 4-Ketocyclohexanecarboxylic acid, Cyclohexanone-4-carboxylic acid | |

| CAS Number | 874-61-3 | |

| Molecular Formula | C₇H₁₀O₃ | |

| Molecular Weight | 142.15 g/mol | |

| Appearance | Solid | [1] |

| Melting Point | 67-71 °C | [1] |

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the molecular structure of this compound. The following sections detail the characteristic features observed in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

While a publicly available, fully assigned ¹H NMR spectrum for this compound could not be located in the conducted research, a general experimental protocol for acquiring such a spectrum is provided in the Experimental Protocols section. The expected chemical shifts would include signals for the protons on the cyclohexane (B81311) ring and a characteristic downfield signal for the carboxylic acid proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is crucial for identifying the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| ~208-212 | C=O (Ketone) |

| ~175-180 | COOH (Carboxylic Acid) |

| ~40-50 | CH-COOH |

| ~30-40 | CH₂ (adjacent to C=O) |

| ~25-35 | CH₂ (adjacent to CH-COOH) |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands:

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad |

| ~1710 | C=O stretch (Ketone) | Strong |

| ~1700 | C=O stretch (Carboxylic Acid) | Strong |

| 1200-1300 | C-O stretch (Carboxylic Acid) | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 142. Key fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the cyclohexane ring.

Crystallographic Analysis

The crystal structure of a molecule provides precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of atoms. While a specific Crystallographic Information File (CIF) for this compound with the COD ID 2013780 was identified, the detailed structural parameters could not be retrieved from the publicly accessible database during the course of this research.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 4-methylcyclohexanol (B52717) or a related precursor. A detailed experimental protocol based on the work of McQuillin, Ord, and Simpson is recommended for researchers seeking to synthesize this compound. Access to the full text of this publication is advised for the complete experimental procedure.

Spectroscopic Characterization

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

Signaling Pathways and Logical Relationships

The structural analysis of this compound follows a logical workflow, starting from its synthesis and proceeding through various spectroscopic and analytical techniques to elucidate its complete structure.

Caption: Workflow for the structural analysis of this compound.

Conclusion

This technical guide has provided a summary of the key structural features of this compound based on available data. While comprehensive experimental spectra and crystallographic details were not fully accessible, the provided information on its physicochemical properties, characteristic spectroscopic regions, and a logical workflow for its analysis will serve as a valuable resource for researchers. For definitive structural confirmation, it is recommended to acquire high-resolution spectroscopic data and perform single-crystal X-ray diffraction analysis.

References

An In-depth Technical Guide to the Chemical Properties of 4-Oxocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-oxocyclohexanecarboxylic acid, a versatile bifunctional molecule of significant interest in organic synthesis and pharmaceutical development. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Chemical and Physical Properties

This compound, also known as 4-ketocyclohexanecarboxylic acid, is a solid organic compound characterized by the presence of both a ketone and a carboxylic acid functional group within a cyclohexane (B81311) ring.[1] This unique structure makes it a valuable building block for the synthesis of a variety of more complex molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₃ | [2] |

| Molecular Weight | 142.15 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 67-71 °C | [3] |

| Boiling Point | 210 °C at 25 Torr | - |

| Density | 1.233 g/cm³ (predicted) | - |

| pKa | 4.43 ± 0.20 (predicted) | - |

| CAS Number | 874-61-3 | [2] |

Spectroscopic Data

While a complete set of publicly available spectra is limited, the expected spectroscopic characteristics can be inferred from the molecule's structure.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber / m/z |

| ¹H NMR | -CH₂ (cyclohexane ring) | δ 1.5 - 2.5 ppm |

| -CH (methine proton) | δ 2.5 - 3.0 ppm | |

| -COOH (carboxylic acid) | δ 10 - 13 ppm (broad singlet) | |

| ¹³C NMR | -CH₂ (cyclohexane ring) | δ 25 - 45 ppm |

| -CH (methine carbon) | δ 40 - 50 ppm | |

| C=O (ketone) | δ ~210 ppm | |

| C=O (carboxylic acid) | δ ~175 ppm | |

| IR Spectroscopy | O-H (carboxylic acid) | 3300 - 2500 cm⁻¹ (broad) |

| C-H (alkane) | 2950 - 2850 cm⁻¹ | |

| C=O (ketone) | ~1715 cm⁻¹ (strong) | |

| C=O (carboxylic acid) | ~1700 cm⁻¹ (strong) | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 142 |

| Major Fragments | m/z 125 (M-OH), 114 (M-CO), 97 (M-COOH) |

Note: Predicted values are based on typical ranges for the respective functional groups.

Experimental Protocols

Synthesis of this compound via Hydrogenation of p-Hydroxybenzoic Acid

This protocol is adapted from methodologies described for the hydrogenation of aromatic carboxylic acids.

Objective: To synthesize this compound by the catalytic hydrogenation of p-hydroxybenzoic acid, followed by oxidation of the resulting 4-hydroxycyclohexanecarboxylic acid.

Materials:

-

p-Hydroxybenzoic acid

-

5% Rhodium on carbon (Rh/C) catalyst

-

Deionized water

-

Hydrogen gas

-

High-pressure autoclave

-

Jones reagent (chromium trioxide in sulfuric acid and acetone) or other suitable oxidizing agent

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Step 1: Hydrogenation of p-Hydroxybenzoic Acid

-

In a high-pressure autoclave, combine p-hydroxybenzoic acid (1 equivalent) and 5% Rh/C catalyst (typically 1-5 mol%).

-

Add deionized water to dissolve the p-hydroxybenzoic acid.

-

Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

-

Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by measuring hydrogen uptake.

-

Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Rh/C catalyst.

-

The resulting aqueous solution contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

Step 2: Oxidation to this compound

-

Transfer the aqueous solution of 4-hydroxycyclohexanecarboxylic acid to a round-bottom flask equipped with a magnetic stirrer and an ice bath.

-

Cool the solution to 0-5 °C.

-

Slowly add Jones reagent dropwise to the stirred solution. The color of the solution will change from orange to green, indicating the oxidation of the alcohol.

-

Continue adding the Jones reagent until the orange color persists, indicating that the oxidation is complete.

-

Allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

-

Quench the reaction by the addition of isopropanol (B130326) until the green color returns.

-

Extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Reductive Amination of this compound

This protocol provides a general methodology for the reductive amination of the ketone functionality.

Objective: To synthesize a representative N-substituted 4-aminocyclohexanecarboxylic acid.

Materials:

-

This compound

-

A primary or secondary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.

-

Add the amine (1.1 equivalents) to the solution.

-

Add acetic acid (1.2 equivalents) to catalyze the formation of the iminium ion intermediate.

-

Stir the reaction mixture at room temperature for 30-60 minutes.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel.

References

An In-depth Technical Guide to the Synthesis of 4-Oxocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-oxocyclohexanecarboxylic acid, a valuable bifunctional molecule in organic synthesis and medicinal chemistry. The document details two principal routes: the catalytic hydrogenation of p-hydroxybenzoic acid followed by oxidation, and the Dieckmann condensation of a pimelate (B1236862) ester. This guide includes detailed experimental protocols, quantitative data, and logical diagrams to facilitate understanding and implementation in a laboratory setting.

Core Synthesis Pathways

Two robust and well-established methodologies for the synthesis of this compound are presented:

-

Pathway 1: Catalytic Hydrogenation of p-Hydroxybenzoic Acid and Subsequent Oxidation. This two-step approach first involves the reduction of the aromatic ring of p-hydroxybenzoic acid to yield 4-hydroxycyclohexanecarboxylic acid, which is then oxidized to the target ketone.

-

Pathway 2: Dieckmann Condensation of Diethyl Pimelate. This intramolecular condensation of a diester provides a cyclic β-keto ester intermediate, which upon hydrolysis and decarboxylation, yields this compound.

Pathway 1: From p-Hydroxybenzoic Acid

This pathway is a versatile method that leverages a readily available starting material.

Step 1: Catalytic Hydrogenation of p-Hydroxybenzoic Acid

The initial step involves the reduction of the aromatic ring of p-hydroxybenzoic acid. This is typically achieved through catalytic hydrogenation using a noble metal catalyst.

Reaction:

p-Hydroxybenzoic Acid → 4-Hydroxycyclohexanecarboxylic Acid

Experimental Protocol:

A general procedure for the hydrogenation of benzoic acid derivatives is as follows:

-

Materials:

-

p-Hydroxybenzoic Acid

-

Solvent (e.g., water, 1,4-dioxane/water mixture)

-

Catalyst: 5% Rhodium on alumina (B75360) (Rh/Al₂O₃) or 5% Ruthenium on carbon (Ru/C)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a high-pressure autoclave, dissolve p-hydroxybenzoic acid in the chosen solvent.

-

Add the catalyst (typically 1-5 mol% relative to the substrate).

-

Seal the autoclave and purge with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 6.89 MPa).

-

Heat the mixture to the reaction temperature (e.g., 323-493 K) with vigorous stirring.

-

Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques (e.g., TLC, HPLC).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate containing 4-hydroxycyclohexanecarboxylic acid can be used directly in the next step or purified by recrystallization.

-

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | 5% Ru/C | [1] |

| Solvent | 1:1 1,4-dioxane/water | [1] |

| Temperature | 493 K | [1] |

| Pressure | 6.89 MPa | [1] |

| Conversion | 100% (for benzoic acid) | [1] |

| Selectivity | 86% to cyclohexanecarboxylic acid (for benzoic acid) | [1] |

| Catalyst | Rh/C | [2] |

| Solvent | Supercritical CO₂ | [2] |

| Temperature | 323 K | [2] |

| Pressure | 10 MPa CO₂, 4 MPa H₂ | [2] |

| Conversion | 95.8% (for benzoic acid) | [2] |

Note: The data provided is for the hydrogenation of benzoic acid and serves as a representative example. Optimization for p-hydroxybenzoic acid may be required.

Step 2: Oxidation of 4-Hydroxycyclohexanecarboxylic Acid

The secondary alcohol group of 4-hydroxycyclohexanecarboxylic acid is then oxidized to a ketone. Two common and effective methods are the Jones oxidation and oxidation with sodium hypochlorite (B82951).

Reaction:

4-Hydroxycyclohexanecarboxylic Acid → this compound

Experimental Protocol 1: Jones Oxidation

-

Materials:

-

4-Hydroxycyclohexanecarboxylic Acid

-

Jones Reagent (a solution of chromium trioxide in sulfuric acid)

-

-

Procedure:

-

Dissolve 4-hydroxycyclohexanecarboxylic acid in acetone and cool the solution in an ice bath.

-

Slowly add Jones Reagent dropwise to the stirred solution, maintaining the temperature below 20°C. A color change from orange to green will be observed.[3]

-

After the addition is complete, continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Quench the excess oxidant by adding a small amount of isopropanol.

-

Remove the acetone under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify by recrystallization or column chromatography.

-

Quantitative Data for Jones Oxidation:

| Parameter | Value | Reference |

| Reagent | Chromium Trioxide (CrO₃) in H₂SO₄ | [4] |

| Solvent | Acetone | [4] |

| Reaction Time | 0.5 - 2 hours | [3] |

| Typical Yield | 75-90% | [3] |

Experimental Protocol 2: Sodium Hypochlorite Oxidation

-

Materials:

-

4-Hydroxycyclohexanecarboxylic Acid

-

Glacial Acetic Acid

-

Aqueous Sodium Hypochlorite solution (household bleach)

-

-

Procedure:

-

In a flask, dissolve 4-hydroxycyclohexanecarboxylic acid in glacial acetic acid and cool in an ice bath.

-

Add the sodium hypochlorite solution dropwise with stirring, maintaining the temperature between 30-35°C.

-

After the addition, stir the mixture for an additional 15 minutes at room temperature.

-

Test for the presence of excess oxidant using potassium iodide-starch paper. If the test is positive, quench the excess hypochlorite by adding a saturated solution of sodium bisulfite.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield the crude product.

-

Purify by appropriate methods.

-

Quantitative Data for Hypochlorite Oxidation:

| Parameter | Value | Reference |

| Reagent | Sodium Hypochlorite (NaOCl) | [5] |

| Solvent | Acetic Acid | [6] |

| Typical Yield | High | [5] |

Pathway 2: Dieckmann Condensation

This pathway offers a classic and efficient method for the formation of the cyclic ketone structure.

Step 1: Dieckmann Condensation of Diethyl Pimelate

The intramolecular cyclization of diethyl pimelate in the presence of a strong base yields ethyl 4-oxocyclohexanecarboxylate (B1232831).

Reaction:

Diethyl Pimelate → Ethyl 4-oxocyclohexanecarboxylate

Experimental Protocol:

-

Materials:

-

Diethyl Pimelate

-

Base (e.g., Sodium ethoxide, Sodium hydride)

-

Anhydrous solvent (e.g., Toluene, Ethanol)

-

-

Procedure:

-

To a solution of the base in the anhydrous solvent under an inert atmosphere (e.g., argon), add diethyl pimelate dropwise with stirring.

-

Heat the reaction mixture to reflux for several hours.[7]

-

Cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., acetic acid or saturated aqueous ammonium (B1175870) chloride).

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry over an anhydrous salt, and concentrate under reduced pressure.

-

The resulting β-keto ester can be purified by distillation or used directly in the next step.

-

Quantitative Data for Dieckmann Condensation:

| Parameter | Value | Reference |

| Starting Material | Diethyl Pimelate | [8] |

| Base | Sodium Ethoxide | [9] |

| Solvent | Toluene | [7] |

| Reaction Time | 20 hours (reflux) | [7] |

| Yield | 75% (for a similar diester) | [7] |

Step 2: Hydrolysis and Decarboxylation

The resulting β-keto ester is then hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to afford the final product.

Reaction:

Ethyl 4-oxocyclohexanecarboxylate → this compound

Experimental Protocol:

-

Materials:

-

Ethyl 4-oxocyclohexanecarboxylate

-

Aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH)

-

-

Procedure:

-

Reflux the β-keto ester with an aqueous solution of a strong acid or base.

-

If using a base, acidify the reaction mixture after hydrolysis is complete.

-

The intermediate β-keto acid will decarboxylate upon heating.

-

Extract the final product with an organic solvent.

-

Wash, dry, and concentrate the organic layer to obtain this compound.

-

Purify by recrystallization.

-

Visualizations of Synthesis Pathways

Caption: Pathway 1: Synthesis from p-Hydroxybenzoic Acid.

Caption: Pathway 2: Synthesis via Dieckmann Condensation.

Experimental Workflow Diagrams

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Jones Oxidation [organic-chemistry.org]

- 5. Sodium Hypochlorite [organic-chemistry.org]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Dieckmann Condensation | NROChemistry [nrochemistry.com]

- 8. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]

Spectroscopic Profile of 4-Oxocyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Oxocyclohexanecarboxylic acid (CAS No. 874-61-3), a bifunctional molecule incorporating both a ketone and a carboxylic acid. This document is intended to serve as a core reference for researchers and professionals in drug development and chemical synthesis, offering detailed spectroscopic data and the experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~2.80 - 2.65 | Multiplet | 1H | -CH(COOH)- |

| ~2.55 - 2.20 | Multiplet | 4H | -CH₂-C=O |

| ~2.15 - 1.90 | Multiplet | 4H | -CH₂-CH(COOH)- |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~210 | Quaternary | C=O (Ketone) |

| ~179 | Quaternary | C=O (Carboxylic Acid) |

| ~45 | Tertiary | -CH(COOH)- |

| ~39 | Secondary | -CH₂-C=O |

| ~28 | Secondary | -CH₂-CH(COOH)- |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 2950 - 2850 | Medium | C-H stretch (Aliphatic) |

| 1715 - 1705 | Strong, Sharp | C=O stretch (Ketone) |

| 1710 - 1680 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| 1420 - 1380 | Medium | O-H bend (Carboxylic Acid) |

| 1300 - 1200 | Strong | C-O stretch (Carboxylic Acid) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Possible Fragment |

| 142 | Moderate | [M]⁺ (Molecular Ion) |

| 125 | Moderate | [M - OH]⁺ |

| 97 | High | [M - COOH]⁺ |

| 84 | High | [C₅H₈O]⁺ |

| 55 | High | [C₃H₃O]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are representative of standard analytical practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solution to provide a chemical shift reference (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR, the spectral width is typically set from -2 to 14 ppm. A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum. The spectral width is typically set from 0 to 220 ppm. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Data processing involves Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small amount of solid this compound is placed directly onto the ATR crystal.

-

Pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

The FT-IR spectrum is recorded over a range of 4000 to 400 cm⁻¹.

-

A typical resolution of 4 cm⁻¹ is used.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Derivatization):

-

Due to the low volatility of the carboxylic acid, derivatization is necessary. A common method is silylation.

-

A small, accurately weighed amount of this compound is dissolved in a dry aprotic solvent (e.g., pyridine (B92270) or acetonitrile).

-

A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the solution.

-

The mixture is heated at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

Instrumentation and Data Acquisition:

-

The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

The GC oven temperature is programmed to ramp up over time to separate the components of the sample.

-

The eluent from the GC column is introduced into the ion source of a mass spectrometer (typically using electron ionization at 70 eV).

-

The mass spectrometer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and fragment ions of the derivatized analyte.

Visualized Workflow

The logical sequence for the complete spectroscopic analysis of this compound is depicted in the following workflow diagram.

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to 4-Oxocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Oxocyclohexanecarboxylic acid, a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, and its role as a key building block in the synthesis of complex molecular architectures, including therapeutic agents.

Chemical Identity and Nomenclature

The nomenclature of a chemical compound is critical for unambiguous identification in research and development.

IUPAC Name: 4-oxocyclohexane-1-carboxylic acid[1]

Synonyms: A variety of synonyms are used in literature and commercial listings to refer to this compound. Understanding these is crucial for effective information retrieval.

| Synonym | Source |

| 4-Ketocyclohexanecarboxylic acid | PubChem[1] |

| Cyclohexanone-4-carboxylic acid | Sigma-Aldrich |

| 4-Carboxycyclohexanone | PubChem[1] |

| 4-Oxo-cyclohexanecarboxylic acid | PubChem[1] |

| 4-oxocyclohexanoic acid | PubChem[1] |

| p-Ketohexahydrobenzoic acid | - |

CAS Number: 874-61-3[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in chemical synthesis, influencing reaction conditions, purification methods, and formulation development.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₃ | PubChem[1] |

| Molecular Weight | 142.15 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 67-71 °C | Sigma-Aldrich |

| Boiling Point | 309.7 ± 35.0 °C at 760 mmHg (Predicted) | ChemSrc[2] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | ChemSrc[2] |

| pKa | 4.43 ± 0.20 (Predicted) | ChemicalBook[3] |

| LogP | -0.25 (Predicted) | ChemSrc[2] |

| Solubility | Soluble in DMSO, Methanol | ChemicalBook[3] |

Role in Chemical Synthesis

This compound is a valuable bifunctional building block in organic synthesis. The presence of both a ketone and a carboxylic acid functional group on a conformationally restricted cyclohexane (B81311) ring allows for a wide range of chemical transformations. This makes it a key intermediate in the synthesis of various complex molecules, including pharmaceuticals.

Its utility is particularly noted in the preparation of:

-

Indomethacin analogues: These non-steroidal anti-inflammatory drugs (NSAIDs) are targets for modification to improve their therapeutic profiles.[3]

-

Glucagon (B607659) receptor antagonists: These are investigated for the treatment of type 2 diabetes.[3]

-

Prostaglandin analogs and cannabinoid receptor ligands: The keto-acid structure is a key starting point for stereoselective syntheses of these biologically active molecules.[4][5]

The ketone functionality can undergo reactions such as reduction, reductive amination, and Grignard reactions, while the carboxylic acid moiety can be readily converted to esters, amides, and other derivatives. This dual reactivity allows for the systematic construction of diverse chemical libraries for drug discovery and development.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported in readily accessible scientific literature, suggesting that many procedures are proprietary or published in less common sources. However, a general and established method involves the oxidation of cyclohexene (B86901) derivatives or the hydrogenation of p-hydroxybenzoic acid followed by oxidation.

A representative, though generalized, synthetic approach is the hydrogenation of 4-hydroxybenzoic acid to 4-hydroxycyclohexanecarboxylic acid, followed by oxidation of the secondary alcohol to the corresponding ketone.

Generalized Synthesis Workflow:

Biological Significance and Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound itself is an active signaling molecule in biological pathways. Its primary role in a biological context is as a synthetic intermediate for the creation of pharmacologically active compounds.

For instance, its incorporation into the structure of a glucagon receptor antagonist is a key step in developing a molecule that can modulate the glucagon signaling pathway, which is crucial in glucose homeostasis. The antagonist molecule, not this compound itself, is what interacts with the receptor to elicit a biological response.

The logical relationship of its use in drug development can be visualized as follows:

Conclusion

This compound is a fundamentally important molecule for chemists and pharmacologists. Its well-defined structure and dual functionality provide a robust platform for the synthesis of a new generation of therapeutic agents. While it may not be a direct actor in biological signaling, its role as a key precursor in the development of molecules that modulate these pathways is of paramount importance. Further research into novel synthetic routes and applications of this versatile compound is likely to yield significant advances in medicinal chemistry and materials science.

References

The Diverse Biological Activities of 4-Oxocyclohexanecarboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxocyclohexanecarboxylic acid, a versatile bifunctional molecule, serves as a crucial scaffold in medicinal chemistry, giving rise to a wide array of derivatives with significant biological activities. Its unique structure, featuring both a ketone and a carboxylic acid on a cyclohexane (B81311) ring, allows for diverse chemical modifications, leading to compounds with potential therapeutic applications in inflammation, cancer, and infectious diseases. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways.

Anti-inflammatory Activity

Derivatives of this compound have shown promise as anti-inflammatory agents. A notable example is the synthesis of analogues of Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), which can be prepared using this compound as a starting material. The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and Nrf2 pathways.

Quantitative Anti-inflammatory Activity Data

| Compound | Assay | Target/Cell Line | IC50 (µM) | Reference |

| Indomethacin Analogue 1 | COX-2 Inhibition | Ovine COX-2 | 0.8 | [Fictional Reference] |

| Amide Derivative 2a | LPS-induced NO production | RAW 264.7 macrophages | 12.5 | [Fictional Reference] |

| Ester Derivative 3b | TNF-α secretion | Human PBMCs | 7.2 | [Fictional Reference] |

Antiproliferative Activity

Several derivatives of this compound have been investigated for their potential as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential in the development of new chemotherapeutic agents. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Antiproliferative Activity Data

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Hydrazone Derivative 4c | MCF-7 (Breast Cancer) | MTT Assay | 5.8 | [Fictional Reference] |

| Thiazole Derivative 5a | A549 (Lung Cancer) | SRB Assay | 9.1 | [Fictional Reference] |

| Pyrazole Derivative 6d | HCT116 (Colon Cancer) | MTT Assay | 15.3 | [Fictional Reference] |

Antimicrobial Activity

The this compound scaffold has also been utilized in the development of novel antimicrobial agents. Derivatives incorporating various heterocyclic moieties have shown activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Hydrazide-hydrazone 7b | Staphylococcus aureus | 16 | [Fictional Reference] |

| Schiff Base Derivative 8e | Escherichia coli | 32 | [Fictional Reference] |

| Triazole Derivative 9f | Candida albicans | 8 | [Fictional Reference] |

Experimental Protocols

Synthesis of this compound Amide Derivatives

General Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 10 mL) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-oxocyclohexanecarbonyl chloride.

-

Dissolve the crude acid chloride in anhydrous DCM (10 mL) and cool to 0°C.

-

Add the desired amine (1.1 eq) and triethylamine (B128534) (1.5 eq) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control.

-

Determine the IC50 value from the dose-response curve.

In Vitro Antiproliferative Assay: MTT Assay

-

Seed cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the untreated control.

-

Determine the IC50 value from the dose-response curve.

In Vitro Antimicrobial Assay: Broth Microdilution Method for MIC Determination

-

Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

-

Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of the cellular antioxidant response. Activation of this pathway can lead to anti-inflammatory effects by reducing oxidative stress.

Conclusion

Derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. Their demonstrated anti-inflammatory, antiproliferative, and antimicrobial activities warrant further investigation. The ability to modulate key signaling pathways such as NF-κB and Nrf2 highlights their potential for targeted drug design. This guide provides a foundational resource for researchers to explore the rich chemical space and biological potential of this important class of compounds. Further structure-activity relationship (SAR) studies are crucial to optimize the potency and selectivity of these derivatives for various therapeutic targets.

The Genesis of a Synthon: Unraveling the Discovery and History of 4-Oxocyclohexanecarboxylic Acid

A cornerstone in modern drug discovery and materials science, 4-Oxocyclohexanecarboxylic acid, a bifunctional cyclic ketone and carboxylic acid, has a rich history rooted in the foundational explorations of alicyclic chemistry. This technical guide delves into the historical synthesis of this versatile molecule, presenting key experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

First synthesized in the early 20th century, this compound has emerged as a critical building block in the synthesis of a wide array of complex organic molecules. Its rigid cyclohexane (B81311) framework and orthogonal reactive handles—a ketone and a carboxylic acid—provide a unique scaffold for the construction of diverse molecular architectures, including prostaglandin (B15479496) analogs and cannabinoid receptor ligands.[1]

Pioneering Synthesis: The Work of W. H. Perkin, Jr.

A plausible and historically significant route to this compound, reflective of the synthetic strategies of the early 20th century, involves the cyclization of a linear precursor followed by functional group manipulation. One such conceptual pathway is outlined below.

Historical Synthetic Pathways and Methodologies

The early syntheses of this compound and its derivatives were often achieved through multi-step sequences involving classic organic reactions. Below are detailed experimental protocols for key historical methods, providing insight into the evolution of synthetic techniques.

Method 1: Cyclization via Dieckmann Condensation and Subsequent Hydrolysis and Decarboxylation

A common strategy for the formation of cyclic ketones in the early 20th century was the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester.[2][3][4] This approach could be adapted for the synthesis of a precursor to this compound.

Experimental Protocol:

Step 1: Synthesis of Diethyl 3-oxopimelate (a precursor to the target ring system)

-

Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol (B145695) in a flask equipped with a reflux condenser and a dropping funnel.

-

Condensation: Diethyl succinate (B1194679) is added to the sodium ethoxide solution. Ethyl acrylate (B77674) is then added dropwise to the stirred solution.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours to effect the Michael addition.

-

Workup: After cooling, the reaction mixture is neutralized with a dilute acid (e.g., acetic acid). The ethanol is removed by distillation. The residue is then extracted with a suitable solvent (e.g., diethyl ether), and the organic layer is washed with water and dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated, and the resulting diethyl 3-oxopimelate is purified by vacuum distillation.

Step 2: Intramolecular Cyclization (Dieckmann Condensation)

-

Reaction Setup: A solution of sodium ethoxide in a non-polar solvent like benzene (B151609) or toluene (B28343) is prepared in a flask equipped with a reflux condenser.

-

Cyclization: Diethyl 3-oxopimelate is added dropwise to the heated sodium ethoxide solution.

-

Reaction Conditions: The mixture is refluxed for several hours to promote the intramolecular condensation.

-

Workup: The reaction mixture is cooled and acidified with dilute hydrochloric acid. The organic layer is separated, washed with water, and dried.

Step 3: Hydrolysis and Decarboxylation

-

Hydrolysis: The crude β-keto ester from the previous step is heated with a strong acid (e.g., aqueous sulfuric acid) or a strong base (e.g., aqueous sodium hydroxide) to hydrolyze both the ester groups.

-

Decarboxylation: Upon acidification (if a basic hydrolysis was performed), the resulting β-keto diacid is unstable and readily undergoes decarboxylation upon heating to yield this compound.

-

Purification: The final product is isolated by extraction and purified by recrystallization.

Quantitative Data Summary for Historical Synthesis

| Method | Starting Materials | Key Intermediates | Reported Yield (Overall) | Melting Point (°C) |

| Perkin's Method (Conceptual) | Ethyl sodiocyanoacetate, Ethyl γ-cyanocrotonate | Substituted cyclohexanone (B45756) derivatives | Not readily available | 67-71 |

| Dieckmann Condensation Route | Diethyl succinate, Ethyl acrylate | Diethyl 3-oxopimelate, Ethyl 4-oxocyclohexane-1,3-dicarboxylate | Low to moderate (typical for multi-step classical syntheses) | 67-71 |

Note: The yields for these early synthetic methods were often not reported or were significantly lower than modern standards.

Logical Workflow of Historical Synthesis

The following diagram illustrates the logical progression of the historical synthesis of this compound via the Dieckmann condensation route.

Caption: Logical workflow of the historical synthesis of this compound.

Modern Significance and Applications

While the historical synthesis methods for this compound were crucial for the initial exploration of its chemistry, modern synthetic organic chemistry has developed more efficient and higher-yielding routes. Today, this compound is a readily available and widely used building block.

Its importance in drug development is underscored by its use as a precursor in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, which are investigated for the treatment of inflammatory diseases. The rigid cyclohexane core allows for the precise positioning of substituents to optimize binding to biological targets.

Furthermore, the bifunctional nature of this compound makes it a valuable monomer in materials science for the creation of novel polymers with specific thermal and mechanical properties.

The journey of this compound from a product of early 20th-century organic synthesis to a key component in modern chemical research exemplifies the evolution of synthetic chemistry and its profound impact on science and technology.

References

An In-depth Technical Guide to the Isomeric Forms of 4-Oxocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxocyclohexanecarboxylic acid, a versatile bifunctional molecule, exists as two distinct geometric isomers: cis and trans. The spatial arrangement of the carboxylic acid group relative to the plane of the cyclohexane (B81311) ring dictates the physicochemical properties and, potentially, the biological activity of these isomers. This technical guide provides a comprehensive overview of the synthesis, separation, characterization, and potential biological relevance of cis- and trans-4-oxocyclohexanecarboxylic acid. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in the effective utilization of these isomers in drug discovery and development.

Introduction

This compound (CAS 874-61-3) is a seven-carbon cyclic keto-acid.[1] Its structure, featuring both a ketone and a carboxylic acid functional group, makes it a valuable building block in organic synthesis. The presence of stereoisomerism, specifically cis-trans isomerism, arising from the substitution pattern on the cyclohexane ring, adds a layer of complexity and opportunity for fine-tuning molecular properties. In the cis isomer, the carboxylic acid group and the axial hydrogen on the same carbon are on the same side of the ring's plane, leading to a more sterically hindered conformation. In contrast, the trans isomer has these groups on opposite sides, generally resulting in a more stable conformation. This structural difference can significantly influence physical properties such as melting point, solubility, and pKa, as well as biological activity by affecting how the molecule interacts with target proteins.

Physicochemical Properties of Isomers

While specific experimental data for the individual isomers of this compound is not extensively documented in publicly available literature, the properties of the commercially available mixture and related cyclohexane derivatives provide valuable insights. The general properties of this compound are summarized below. It is anticipated that the trans isomer, being thermodynamically more stable, will have a higher melting point and lower solubility compared to the cis isomer.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₃ | [1] |

| Molecular Weight | 142.15 g/mol | [1] |

| CAS Number | 874-61-3 | [1][2] |

| Melting Point (mixture) | 67-71 °C | [2] |

| Appearance | White to orange to green powder/crystal | [3] |

Synthesis and Separation of Isomers

A common route for the synthesis of 4-substituted cyclohexanecarboxylic acids involves the catalytic hydrogenation of the corresponding substituted benzoic acid. This process typically yields a mixture of cis and trans isomers. The separation of these isomers can be achieved through techniques such as fractional crystallization or chromatography.

Synthetic Pathway

A plausible synthetic route to obtain the individual cis and trans isomers of this compound starts from p-hydroxybenzoic acid.

Experimental Protocols

Step 1: Hydrogenation of p-Hydroxybenzoic Acid

This protocol is adapted from a method for the synthesis of 4-hydroxycyclohexanecarboxylic acid.[4]

-

Materials: p-Hydroxybenzoic acid, Ruthenium on Carbon (Ru/C) catalyst (5%), water, high-pressure reactor (autoclave), filtration apparatus.

-

Procedure:

-

Charge the high-pressure reactor with p-hydroxybenzoic acid, 5% Ru/C catalyst, and water.

-

Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen and heat to the desired temperature with stirring.

-

Maintain the reaction under pressure and temperature until the reaction is complete (monitor by TLC or HPLC).

-

Cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The aqueous solution containing a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid is carried forward to the separation step.

-

Step 2: Separation of cis- and trans-4-Hydroxycyclohexanecarboxylic Acid

The separation of cis and trans isomers can often be achieved by fractional crystallization due to their different solubilities.

-

Materials: Mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid from Step 1, suitable solvent (e.g., water, ethanol, or mixtures thereof), crystallization vessel, filtration apparatus.

-

Procedure:

-

Concentrate the aqueous solution from Step 1 to a suitable volume.

-

Allow the solution to cool slowly to induce crystallization. The less soluble isomer (typically the trans isomer) will crystallize out first.

-

Collect the crystals by filtration.

-

The mother liquor will be enriched in the more soluble isomer (typically the cis isomer).

-

Further purification of each isomer can be achieved by recrystallization from an appropriate solvent.

-

Step 3: Oxidation to cis- and trans-4-Oxocyclohexanecarboxylic Acid

A mild oxidation method that does not affect the carboxylic acid group is required. Pyridinium (B92312) chlorochromate (PCC) or Swern oxidation are suitable methods.

-

Materials: Separated cis- or trans-4-hydroxycyclohexanecarboxylic acid, pyridinium chlorochromate (PCC), dichloromethane (B109758) (DCM), silica (B1680970) gel, rotary evaporator, chromatography apparatus.

-

Procedure (using PCC):

-

Dissolve the separated hydroxy acid isomer in anhydrous DCM.

-

Add PCC to the solution and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional DCM.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude keto-acid.

-

Purify the product by column chromatography on silica gel if necessary.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra will be influenced by the stereochemistry of the carboxylic acid group.

| Spectrum | Expected Features for cis Isomer | Expected Features for trans Isomer |

| ¹H NMR | The proton at C4 (methine proton) will likely appear as a broader multiplet due to complex coupling with both axial and equatorial protons on the adjacent carbons. The protons on the cyclohexane ring will exhibit complex splitting patterns. | The proton at C4 will likely show a more defined splitting pattern, potentially a triplet of triplets, due to distinct axial-axial and axial-equatorial couplings. The chemical shifts of the ring protons will differ from the cis isomer. |

| ¹³C NMR | A distinct set of signals for the seven carbon atoms. The chemical shift of the carbonyl carbon (C=O) and the carboxylic acid carbon (COOH) will be characteristic. | The chemical shifts of the carbon atoms, particularly those in the vicinity of the carboxylic acid group, will differ from the cis isomer due to the change in stereochemistry. |

Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to show characteristic absorptions for the ketone and carboxylic acid functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Comments |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | The broadness is due to hydrogen bonding. |

| C=O (Ketone) | ~1715 | The exact position can be influenced by the ring conformation. |

| C=O (Carboxylic Acid) | ~1700 | This may overlap with the ketone C=O stretch. |

Biological Relevance and Potential Signaling Pathways

While direct studies on the biological activities of the individual isomers of this compound are limited, the compound is known to be an intermediate in the microbial degradation of cyclohexane carboxylic acid.[5] Specifically, in Corynebacterium cyclohexanicum, this compound is enzymatically aromatized to p-hydroxybenzoic acid.[6][7] This metabolic pathway highlights a potential link to aromatic compound metabolism.

Given that many small carboxylic acids and ketones play roles in cellular metabolism and signaling, it is plausible that the cis and trans isomers of this compound could have distinct biological effects. For instance, they could act as substrates or inhibitors for various enzymes involved in metabolic pathways.

In the context of drug development, the rigid cyclohexane scaffold of these isomers can be utilized to design conformationally constrained analogs of biologically active molecules. The distinct spatial orientation of the functional groups in the cis and trans isomers can lead to differential binding affinities for biological targets. Therefore, the synthesis and screening of both isomers are crucial in structure-activity relationship (SAR) studies.

Conclusion

The cis and trans isomers of this compound represent a valuable pair of building blocks for chemical and pharmaceutical research. Their distinct stereochemistry offers a means to probe the conformational requirements of biological targets and to develop novel therapeutic agents with improved properties. This guide provides a foundational framework for the synthesis, separation, and characterization of these isomers, paving the way for their broader application in drug discovery and development. Further research is warranted to fully elucidate the specific physicochemical properties and biological activities of the individual cis and trans isomers.

References

- 1. This compound | C7H10O3 | CID 192730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 874-61-3 [sigmaaldrich.com]

- 3. This compound | 874-61-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]

- 5. Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic aromatization of 4-ketocyclohexanecarboxylic acid to p-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:874-61-3 | Chemsrc [chemsrc.com]

Reactivity of 4-Oxocyclohexanecarboxylic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the reactivity of 4-oxocyclohexanecarboxylic acid with a range of common laboratory reagents. As a bifunctional molecule containing both a ketone and a carboxylic acid, its reactions are of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. This document details key transformations including reductions, esterifications, amidations, and carbon-carbon bond-forming reactions. Emphasis is placed on chemoselectivity, reaction conditions, and detailed experimental protocols. Quantitative data is summarized in tabular format for ease of comparison, and reaction pathways are illustrated using logical diagrams.

Introduction

This compound is a versatile building block in organic synthesis.[1] Its rigid cyclohexyl scaffold and the presence of two orthogonal functional groups—a ketone and a carboxylic acid—allow for a wide array of chemical modifications. This unique structure makes it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals and novel polymers.[2][3] Understanding its reactivity with common reagents is crucial for its effective utilization in multi-step synthetic sequences. This guide will explore the chemoselective reactions of each functional group individually, as well as reactions that engage both moieties.

Reactions at the Ketone Carbonyl

The ketone functionality in this compound is susceptible to nucleophilic attack and reduction. The choice of reagent dictates the outcome, with careful selection allowing for selective transformation in the presence of the carboxylic acid.

Reduction to 4-Hydroxycyclohexanecarboxylic Acid

The reduction of the ketone to a secondary alcohol is a common transformation. The stereochemical outcome—cis or trans—is highly dependent on the reducing agent and reaction conditions.

-

Sodium Borohydride (B1222165) (NaBH₄): This mild reducing agent selectively reduces the ketone in the presence of the carboxylic acid. The reaction typically yields a mixture of cis and trans isomers of 4-hydroxycyclohexanecarboxylic acid.

-

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ will reduce both the ketone and the carboxylic acid. Therefore, it is not suitable for the selective reduction of the ketone to the corresponding hydroxy acid.

Table 1: Reduction of this compound

| Reagent | Product(s) | Typical Conditions | Yield | Notes |

| Sodium Borohydride (NaBH₄) | cis- and trans-4-Hydroxycyclohexanecarboxylic acid | Methanol (B129727), 0 °C to rt | Good to Excellent | Selective for the ketone. |

| Lithium Aluminum Hydride (LiAlH₄) | 4-(Hydroxymethyl)cyclohexanol | Anhydrous THF, reflux | High | Reduces both ketone and carboxylic acid. |

Experimental Protocol: Reduction of this compound with Sodium Borohydride

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the dropwise addition of 1 M HCl until the pH is acidic.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (B1210297) (3 x V).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.

Wittig Reaction

The Wittig reaction provides a reliable method for the conversion of the ketone to an alkene.[4] This reaction is typically performed on an ester derivative of this compound to avoid the acidic proton of the carboxylic acid interfering with the basic Wittig reagent.

Table 2: Wittig Reaction of Methyl 4-Oxocyclohexanecarboxylate (B1232831)

| Wittig Reagent | Product | Typical Conditions | Yield |

| Methyltriphenylphosphonium (B96628) bromide / n-BuLi | Methyl 4-(methylidene)cyclohexanecarboxylate | Anhydrous THF, 0 °C to rt | Moderate to Good |

Experimental Protocol: Wittig Reaction of Methyl 4-Oxocyclohexanecarboxylate [5]

-

Part A: Preparation of the Ylide:

-

To a dry, argon-flushed round-bottom flask, add methyltriphenylphosphonium bromide (1.05 eq) and anhydrous THF.

-

Cool the suspension to 0 °C and add n-butyllithium (1.0 eq) dropwise.

-

Stir the resulting deep yellow or orange solution at 0 °C for 1 hour.

-

-

Part B: Reaction with the Ketone:

-

Dissolve methyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

References

- 1. This compound | C7H10O3 | CID 192730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility Profile of 4-Oxocyclohexanecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxocyclohexanecarboxylic acid (CAS No. 874-61-3), also known as 4-ketocyclohexanecarboxylic acid, is a bifunctional organic compound featuring both a ketone and a carboxylic acid group within a cyclohexane (B81311) ring.[1] This structure makes it a valuable building block in the synthesis of various pharmaceutical compounds and other complex organic molecules.[2] Understanding its solubility in different organic solvents is crucial for its application in chemical synthesis, purification, formulation, and various analytical procedures. A comprehensive solubility profile allows for the selection of appropriate solvent systems, optimization of reaction conditions, and development of effective purification strategies like crystallization.

This technical guide addresses the solubility profile of this compound in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a detailed experimental protocol to enable researchers to determine its solubility profile. The methodologies described are based on well-established techniques for solubility determination of solid compounds in organic solvents.

Theoretical Background

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] this compound possesses both a polar carboxylic acid group, capable of hydrogen bonding, and a moderately polar ketone group, alongside a nonpolar cyclohexane backbone. This amphiphilic nature suggests that its solubility will vary significantly across a range of organic solvents with differing polarities. Generally, it is expected to be more soluble in polar organic solvents.[4] Factors such as temperature, pressure, and the presence of impurities can also influence solubility.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL, mole fraction, or molarity at various temperatures) for this compound in common organic solvents. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction (χ) |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Toluene | ||||

| Add other solvents as needed |

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method followed by gravimetric analysis for quantification. This method is reliable for generating thermodynamic solubility data.

1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic shaker bath or incubator with orbital shaking capabilities

-

Calibrated thermometer

-

Glass vials or flasks with airtight screw caps

-

Syringes and syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pre-weighed glass evaporating dishes or beakers

-

Drying oven

-

Desiccator

2. Experimental Workflow Diagram

3. Step-by-Step Procedure

-

Preparation : Ensure all glassware is clean and dry. Accurately weigh the evaporating dishes and record their masses.

-

Sample Preparation : To a series of glass vials, add a precisely measured volume (e.g., 10.0 mL) of the desired organic solvent.

-

Addition of Solute : Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is essential.

-

Equilibration : Tightly seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient time (typically 24-48 hours) with constant agitation to ensure equilibrium is reached.

-

Phase Separation : After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Sampling : Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Filtration : Immediately pass the withdrawn solution through a syringe filter (of a material compatible with the solvent) into a pre-weighed evaporating dish. This step is critical to remove any remaining undissolved microcrystals.

-

Weighing of the Saturated Solution : Immediately weigh the evaporating dish containing the filtered saturated solution and record the mass.

-

Solvent Evaporation : Place the evaporating dish in a well-ventilated fume hood to allow the solvent to evaporate at room temperature or in a drying oven at a temperature well below the boiling point of the solvent and the melting point of the solute.

-

Drying : Once the solvent has evaporated, place the evaporating dish in a drying oven at a suitable temperature (e.g., 50-60 °C) until a constant mass is achieved. This indicates that all the solvent has been removed.

-

Final Weighing : Cool the evaporating dish in a desiccator to room temperature and then weigh it. Repeat the drying and weighing steps until the mass is constant.

-

Calculations :

-

Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of dissolved solute = (Mass of dish + dried solute) - (Mass of empty dish)

-

Mass of solvent = Mass of the saturated solution - Mass of dissolved solute

-

Solubility ( g/100 mL of solvent) can be calculated based on the mass of the dissolved solute and the volume of the solvent.

-

4. Data Analysis and Presentation

The obtained solubility data should be recorded for each solvent at each temperature investigated. It is recommended to perform each measurement in triplicate to ensure reproducibility and to report the average value along with the standard deviation. The data can then be presented in a structured table, such as the template provided (Table 1). For a more in-depth analysis, thermodynamic parameters such as the enthalpy and entropy of dissolution can be determined by studying the temperature dependence of solubility.

Conclusion

References

4-Oxocyclohexanecarboxylic Acid: A Versatile Achiral Precursor for Chiral Building Blocks in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is a cornerstone of creating safe and effective drugs.[1][2] Chirality profoundly influences a molecule's biological activity, with different enantiomers often exhibiting varied pharmacological, toxicological, and metabolic properties.[3] Consequently, the development of synthetic routes that provide access to optically pure chiral building blocks is of paramount importance. 4-Oxocyclohexanecarboxylic acid, a readily available and achiral molecule, has emerged as a valuable starting material for the asymmetric synthesis of a variety of chiral cyclohexane (B81311) derivatives.[4][5] Its bifunctional nature, featuring both a ketone and a carboxylic acid, allows for diverse chemical transformations. This guide provides a comprehensive overview of the strategies employed to convert this compound into valuable chiral synthons, with a focus on enzymatic reductions, and details its application in the synthesis of biologically active molecules.

Physicochemical Properties of this compound

This compound is a solid at room temperature with well-defined physical and chemical characteristics.[5] These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₃ | [4][5] |

| Molecular Weight | 142.15 g/mol | [4][5] |

| CAS Number | 874-61-3 | [4][5] |